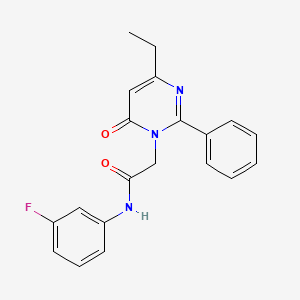![molecular formula C16H20FN3O B14963236 3-Cyclopropyl-8-(4-fluorobenzyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B14963236.png)
3-Cyclopropyl-8-(4-fluorobenzyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T761-0184 is a potent antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound is primarily used in scientific research to study the role of α7 nAChRs in various biological processes, including inflammation and nervous system signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
T761-0184 is synthesized through a series of chemical reactions involving piperidine and spirooxadiazole derivatives. The synthesis begins with the preparation of the piperidine-spirooxadiazole core structure, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
The industrial production of T761-0184 involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The compound is then purified using techniques like crystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
T761-0184 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: T761-0184 can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
T761-0184 has a wide range of scientific research applications, including:
Chemistry: Used to study the structure-activity relationship of α7 nAChR antagonists.
Biology: Investigates the role of α7 nAChRs in cellular signaling and inflammation.
Medicine: Explores potential therapeutic applications for conditions involving α7 nAChRs, such as neurodegenerative diseases and inflammatory disorders.
Industry: Utilized in the development of new drugs targeting α7 nAChRs .
Mécanisme D'action
T761-0184 exerts its effects by binding to the α7 nicotinic acetylcholine receptor, thereby blocking its activity. This inhibition prevents the receptor from responding to its natural ligand, acetylcholine, which in turn modulates downstream signaling pathways involved in inflammation and nervous system function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-spirooxadiazole derivatives: These compounds share a similar core structure with T761-0184 and exhibit α7 nAChR antagonistic activity.
α4β2 and α3β4 nAChR antagonists: These compounds target different subtypes of nicotinic acetylcholine receptors but have similar applications in research.
Uniqueness
T761-0184 is unique due to its high selectivity for the α7 nAChR subtype, which makes it a valuable tool for studying the specific roles of this receptor in various biological processes. Its structure-activity relationship has been well-characterized, providing insights for the development of more selective and potent α7 nAChR antagonists .
Propriétés
Formule moléculaire |
C16H20FN3O |
|---|---|
Poids moléculaire |
289.35 g/mol |
Nom IUPAC |
3-cyclopropyl-8-[(4-fluorophenyl)methyl]-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C16H20FN3O/c17-14-5-1-12(2-6-14)11-20-9-7-16(8-10-20)18-15(19-21-16)13-3-4-13/h1-2,5-6,13H,3-4,7-11H2,(H,18,19) |
Clé InChI |
MCKXNXKLCAOBLX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC3(CCN(CC3)CC4=CC=C(C=C4)F)ON2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methoxyphenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14963162.png)
![1-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B14963170.png)
![Benzyl N-[4-oxo-4-(4-{[4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenyl]methyl}piperazin-1-YL)butyl]carbamate](/img/structure/B14963177.png)


![2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B14963191.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14963210.png)
![N-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14963215.png)
![Ethyl 4-[(4-benzoylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B14963218.png)

![3,4-Dichloro-N-[4-chloro-3-(5-methyl-2-benzoxazolyl)phenyl]benzamide](/img/structure/B14963228.png)
![N-(2-chlorobenzyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B14963243.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14963250.png)
![2-(piperidin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one](/img/structure/B14963254.png)
